2-carbamothioyl-N,N-dimethylacetamide

Übersicht

Beschreibung

“2-carbamothioyl-N,N-dimethylacetamide” is a chemical compound . It is related to N,N-Dimethylacetamide (DMAc), which is a dipolar, aprotic, high-boiling, oily solvent and reagent . DMAc is miscible with water and most oxygen- and nitrogen-containing organic solvents .

Molecular Structure Analysis

While specific molecular structure analysis for “2-carbamothioyl-N,N-dimethylacetamide” was not found, related compounds such as DMAc have been studied. DMAc is the organic compound with the formula CH3C(O)N(CH3)2 .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

2-carbamothioyl-N,N-dimethylacetamide: derivatives have been studied for their effectiveness as corrosion inhibitors, particularly for carbon steel in hydrochloric acid solutions. These compounds are found to physically adsorb on the metal surface, forming a protective layer that significantly reduces corrosion rates. The inhibition efficiency can reach up to 94.91–95.28% at optimal concentrations, showcasing their potential in industrial applications where acid corrosion is a concern .

Electrochemical Energy Storage

In the field of electrochemical energy storage, 2-carbamothioyl-N,N-dimethylacetamide is utilized in hybrid electrolytes for enhanced voltage electrochemical capacitors. These hybrid electrolytes bridge the gap between high-voltage organic systems and high discharge rate aqueous systems. They offer a wide stability window, improved safety, and ease of assembly, making them suitable for applications requiring high energy density and long-term stability .

Lithium-Oxygen Batteries

The compound has been explored as a component of electrolytes in lithium-oxygen batteries to improve cycling stability. By regulating the solvation structure of lithium ions, 2-carbamothioyl-N,N-dimethylacetamide -based electrolytes can enhance the performance and longevity of these batteries, which are pivotal for high-energy-density applications .

Eigenschaften

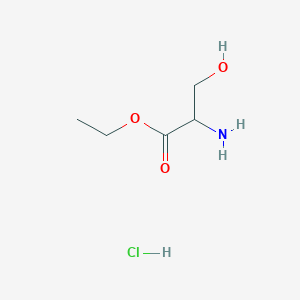

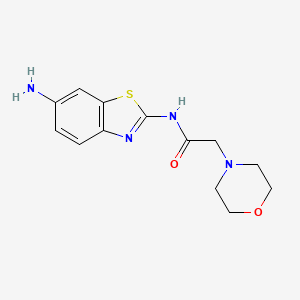

IUPAC Name |

3-amino-N,N-dimethyl-3-sulfanylidenepropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2OS/c1-7(2)5(8)3-4(6)9/h3H2,1-2H3,(H2,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFBZUFVHKNKEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N,N-dimethyl-3-thioxopropanamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-methylbutoxy)phenyl]ethan-1-amine](/img/structure/B6142698.png)

![[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine](/img/structure/B6142719.png)

![1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethan-1-amine](/img/structure/B6142750.png)

![2-{[2-(dimethylamino)ethyl]sulfanyl}acetic acid](/img/structure/B6142752.png)

![2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid](/img/structure/B6142777.png)

![methyl 2-[(2-methylphenyl)amino]acetate](/img/structure/B6142795.png)